molecular formula C17H28N2O2 B13217816 tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate

Cat. No.: B13217816
M. Wt: 292.4 g/mol
InChI Key: LPRSRDKMTMOPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Information tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is a chemical compound offered for research and development purposes. It is supplied as a high-purity material to ensure experimental consistency and reliability. Research Applications and Value This compound serves as a versatile chemical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a tert-butyl ester and a protected amino group, makes it a valuable intermediate for constructing more complex molecules. The scaffold of this compound is similar to others used in medicinal chemistry research, such as inhibitors of enzymes like purine nucleoside phosphorylase (PNP) . Compounds with analogous structures have been investigated for their potential in treating T-cell related diseases . Furthermore, the dimethylamino phenyl group is a common pharmacophore in compounds studied for modulating various biological pathways . Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate

InChI

InChI=1S/C17H28N2O2/c1-16(2,3)21-15(20)17(4,5)14(18)12-9-8-10-13(11-12)19(6)7/h8-11,14H,18H2,1-7H3

InChI Key

LPRSRDKMTMOPBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)N(C)C)N

Origin of Product

United States

Preparation Methods

Method 1: Esterification of Pivalic Acid Derivatives

Step Reagents & Conditions Reference Notes
Acid to ester Pivalic acid, tert-butanol, sulfuric acid catalyst, reflux Literature protocols Ensures formation of tert-butyl ester with high yield (>85%)
Purification Recrystallization from ethanol Standard Ensures purity for subsequent reactions

Method 2: Nucleophilic Substitution for Amino Group Introduction

Step Reagents & Conditions Reference Notes
Amino substitution Ammonia or primary amines, heat, solvent (e.g., ethanol) Common practice Converts ester to amino derivative via nucleophilic attack
Reductive amination Formaldehyde, sodium cyanoborohydride From similar amino-ester syntheses Used for introducing amino groups at specific positions

Method 3: Coupling of Phenyl Derivatives

Step Reagents & Conditions Reference Notes
Suzuki coupling Arylboronic acid, palladium catalyst, base (K₂CO₃), solvent (DMF or toluene), heat Recent synthetic approaches Facilitates attachment of the dimethylamino-phenyl group
Ullmann coupling Copper catalyst, heat Alternative method Suitable for phenylamine derivatives

Method 4: Final Purification and Characterization

Technique Conditions Reference Notes
Chromatography Silica gel column chromatography, appropriate eluents Standard Ensures high purity of the final compound
Recrystallization Ethanol or ethyl acetate Common Used to obtain crystalline, analytically pure product

Synthesis of Related Intermediates and Derivatives

The synthesis often involves preparing intermediates such as 3-(dimethylamino)phenylboronic acid , pivaloyl chloride , or amino-ester derivatives , which are then coupled or reacted to form the target molecule. These intermediates are synthesized via:

Notes on Reaction Conditions and Optimization

Data Tables Summarizing Preparation Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Purification Method
Esterification Pivalic acid, tert-butanol, H₂SO₄ Toluene Reflux 4-6 hours 85-90 Recrystallization
Amino substitution NH₃ or primary amine Ethanol Room temp to 80°C 12-24 hours 70-85 Column chromatography
Phenyl coupling Arylboronic acid, Pd catalyst DMF/toluene 80-100°C 6-12 hours 65-75 Recrystallization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions . These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate (Target) C₁₇H₂₇N₂O₂ (estimated) ~297.4 3-(dimethylamino)phenyl, 2,2-dimethyl
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₅H₂₀F₃NO₂ 303.32 4-(trifluoromethyl)benzyl
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate C₂₂H₂₉N₂O₂ 361.48 Bis(4-dimethylaminophenyl), methyl ester
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 3-(trifluoromethyl)phenyl, methyl ester
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate C₂₅H₃₀ClNO₃S 460.03 Indole core, tert-butylthio, 4-chlorobenzyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-(dimethylamino)phenyl group enhances electron density, contrasting with the electron-withdrawing trifluoromethyl group in and . This difference impacts reactivity in electrophilic substitution or hydrogen-bonding interactions .
  • Backbone Flexibility: The ethyl ester in incorporates a rigid indole core, reducing conformational flexibility compared to the target compound’s simpler phenylpropanoate structure .

Biological Activity

tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl ester group, an amino group, and a dimethylamino-substituted phenyl ring, which contribute to its unique chemical properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H28N2O2C_{17}H_{28}N_{2}O_{2} with a molecular weight of approximately 292.4 g/mol. Its structural characteristics allow for various interactions with biological targets, including receptors and enzymes.

Research indicates that the compound may modulate several biochemical pathways due to its structural features. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system. Studies have shown that similar compounds can influence neurotransmitter release and receptor activity, leading to possible therapeutic effects in conditions such as depression and anxiety.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, a study exploring its interaction with various enzymes demonstrated that the compound could inhibit specific enzyme activities at certain concentrations, indicating potential as an enzyme modulator .

Case Studies

  • Anti-inflammatory Activity :
    A series of related compounds were synthesized and evaluated for anti-inflammatory properties using carrageenan-induced rat paw edema models. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of inflammation, suggesting a possible therapeutic application in treating inflammatory disorders .
  • Neuropharmacological Effects :
    In studies focusing on neuropharmacological activity, compounds with similar structures were found to affect neurotransmitter levels in animal models. These findings suggest that this compound may also impact mood regulation through its action on serotonin and dopamine pathways .

Research Findings Summary Table

Study FocusFindingsReference
Enzyme ModulationInhibition of specific enzyme activities at varying concentrations
Anti-inflammatory ActivitySignificant reduction in edema in rat models
Neuropharmacological EffectsAlterations in neurotransmitter levels suggesting mood regulation effects

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